molecular formula C10H18ClNO B123862 4-chloro-N-cyclohexylbutanamide CAS No. 69601-43-0

4-chloro-N-cyclohexylbutanamide

Cat. No.: B123862
CAS No.: 69601-43-0
M. Wt: 203.71 g/mol
InChI Key: KYKIYEJLXULPLV-UHFFFAOYSA-N
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Description

cis-ccc_R08 is a first-in-class orally available inhibitor of covalently closed circular DNA (cccDNA) associated with the hepatitis B virus (HBV). This compound has shown significant potential in reducing HBV cccDNA levels, making it a promising candidate for the treatment of chronic hepatitis B .

Scientific Research Applications

cis-ccc_R08 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of cccDNA in HBV.

    Biology: Employed in studies to understand the molecular mechanisms of HBV replication and persistence.

    Medicine: Investigated as a potential therapeutic agent for the treatment of chronic hepatitis B.

    Industry: Utilized in the development of new antiviral drugs targeting HBV cccDNA

Future Directions

4-Chloro-N-cyclohexylbutanamide is a reactant in the synthesis of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor (IC50=0.2uM) and inhibitor of adenosine uptake that has antimitogenic, antithrombotic, vasodilatory and cardiotonic properties in vivo and also affects lipid levels in vivo . This suggests potential future directions in the field of pharmaceutical research.

Mechanism of Action

The mechanism of action of cis-ccc_R08 involves the inhibition of HBV cccDNA. This compound targets the cccDNA within infected hepatocytes, leading to a reduction in HBV DNA, hepatitis B surface antigen (HBsAg), and hepatitis B e antigen (HBeAg) levels. The molecular pathways involved include the destabilization of cccDNA and the inhibition of its transcriptional activity .

Preparation Methods

The synthesis of cis-ccc_R08 involves a series of chemical reactions starting from flavonoid derivatives. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of steps involving the modification of flavonoid backbones . Industrial production methods for cis-ccc_R08 are likely to involve large-scale chemical synthesis processes, ensuring high purity and yield.

Chemical Reactions Analysis

cis-ccc_R08 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

cis-ccc_R08 is unique compared to other similar compounds due to its specific targeting of HBV cccDNA. Similar compounds include:

cis-ccc_R08 stands out due to its potent and specific inhibition of HBV cccDNA, making it a promising candidate for the treatment of chronic hepatitis B.

Properties

IUPAC Name

4-chloro-N-cyclohexylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKIYEJLXULPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399355
Record name 4-chloro-N-cyclohexylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69601-43-0
Record name 4-chloro-N-cyclohexylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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